In-depth Technical Guide: Synthesis and Characterization of 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane
In-depth Technical Guide: Synthesis and Characterization of 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane
Abstract
This technical guide provides a comprehensive and practical overview of the synthesis and characterization of 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane. This organosilicon compound is a valuable building block in various fields, including organic synthesis and materials science. This document details a reliable synthetic protocol, delves into the underlying reaction mechanisms, and presents a thorough characterization of the target compound using modern analytical techniques. This guide is designed for researchers, scientists, and professionals in drug development who require a robust understanding of this versatile molecule.
Introduction: The Significance of Silylacetylenes
Silylacetylenes are a class of organosilicon compounds that feature a carbon-carbon triple bond directly bonded to a silicon atom. This structural motif imparts unique electronic and steric properties, making them highly versatile reagents in organic synthesis. The silicon substituent can influence the reactivity of the alkyne and can be readily transformed into other functional groups. 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane is of particular interest due to the presence of the disilane moiety, which offers additional avenues for chemical modification and has been utilized in the synthesis of more complex silicon-containing structures.
Synthetic Approach: A Detailed Protocol and Mechanistic Insights
The synthesis of 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane is most commonly achieved through the nucleophilic attack of a metalated phenylacetylene on an electrophilic pentamethyldisilane species. The following protocol provides a reliable and reproducible method for its preparation.
Experimental Protocol
Materials:
-
Phenylacetylene
-
n-Butyllithium (n-BuLi) in a suitable solvent (e.g., hexanes)
-
1-Chloro-1,1,2,2,2-pentamethyldisilane[1]
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard Schlenk line apparatus and oven-dried glassware
-
Inert atmosphere (e.g., argon or nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert atmosphere is charged with phenylacetylene (1.0 equivalent) and anhydrous diethyl ether or THF.
-
Deprotonation: The solution is cooled to 0 °C or a lower temperature (e.g., -78 °C) in an appropriate cooling bath. n-Butyllithium (1.05 equivalents) is added dropwise via syringe. The reaction mixture is stirred for 1-2 hours at this temperature to ensure the complete formation of lithium phenylacetylide.[2]
-
Silylation: 1-Chloro-1,1,2,2,2-pentamethyldisilane (1.1 equivalents) is then added dropwise to the reaction mixture. The solution is allowed to gradually warm to room temperature and is stirred overnight.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[3]
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane.
Mechanistic Rationale
The synthesis proceeds through a classic acid-base reaction followed by a nucleophilic substitution. The terminal proton of phenylacetylene is acidic and is readily removed by the strong base, n-butyllithium, to generate lithium phenylacetylide.[4][5] This in-situ generated organolithium reagent is a potent nucleophile that attacks the electrophilic silicon atom of 1-chloro-1,1,2,2,2-pentamethyldisilane, displacing the chloride leaving group and forming the desired carbon-silicon bond. The use of an inert atmosphere and anhydrous conditions is critical to prevent the premature quenching of the highly reactive organolithium intermediate.
Synthesis Workflow Diagram
Caption: A schematic representation of the synthesis of 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane.
Characterization of 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane
To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for the structural elucidation of the target compound.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group and the methyl protons on the silicon atoms. The trimethylsilyl (-SiMe₃) and dimethylsilyl (-SiMe₂) groups should appear as distinct singlets in the upfield region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbons of the phenyl group, the acetylenic carbons, and the methyl carbons attached to the silicon atoms.
-
²⁹Si NMR: Silicon-29 NMR spectroscopy is a powerful technique for confirming the presence and connectivity of the silicon atoms. Two distinct signals are expected for the two different silicon environments in the disilane moiety.
Table 1: Representative NMR Data
| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |
| ¹H | 7.2-7.5 | multiplet | Phenyl protons |
| ¹H | ~0.3 | singlet | -Si(CH₃)₂ |
| ¹H | ~0.1 | singlet | -Si(CH₃)₃ |
| ¹³C | 128-132 | Phenyl carbons | |
| ¹³C | ~110 | Acetylenic carbon (Si-C≡) | |
| ¹³C | ~90 | Acetylenic carbon (Ph-C≡) | |
| ¹³C | ~0 | Methyl carbons |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups in the molecule. The most characteristic absorption is the C≡C stretching vibration, which typically appears as a weak to medium band in the 2100-2260 cm⁻¹ region.[6][7][8] The presence of the phenyl group will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[9][10] The molecular ion peak (M⁺) should be observed, confirming the molecular formula.[11] Fragmentation may involve the loss of methyl groups or cleavage of the Si-Si bond.
Characterization Workflow Diagram
Caption: A flowchart illustrating the analytical techniques used for structural confirmation.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The successful synthesis of the target compound is contingent upon careful execution of the experimental procedure under anhydrous and inert conditions. The comprehensive characterization by multiple, independent spectroscopic methods provides a robust confirmation of the product's identity and purity. Any significant deviation in the spectroscopic data from the expected values would immediately flag potential issues, such as the presence of starting materials, byproducts, or an incorrect structure, thereby ensuring the trustworthiness of the final product.
Conclusion
This technical guide has outlined a reliable and well-established method for the synthesis of 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane. The detailed experimental protocol, mechanistic insights, and comprehensive characterization workflow provide a solid foundation for researchers to successfully prepare and validate this important organosilicon compound. The versatility of silylacetylenes ensures that this compound will continue to be a valuable tool in the development of new synthetic methodologies and advanced materials.
References
- Vertex AI Search. (n.d.). Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2.
- Vertex AI Search. (n.d.). Dimetallation of phenylacetylene. Selective ortho-substitution. RSC Publishing.
- Vertex AI Search. (n.d.). Palladium-catalyzed Sonogashira Reactions of Aryl Amines with Alkynes via in situ-Formation of Arenediazonium Salts - Supporting Information.
- Vertex AI Search. (n.d.). IR: alkynes.
- Vertex AI Search. (n.d.). Spectroscopy of the Alkynes. Chemistry LibreTexts.
- Vertex AI Search. (n.d.). IR spectrum: Alkynes.
- Vertex AI Search. (n.d.). Disilane, 1-chloro-1,1,2,2,2-pentamethyl- - Substance Details - SRS. EPA.
- Vertex AI Search. (n.d.). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. Figshare.
- Vertex AI Search. (n.d.). Novel mass spectrometry technology development for large organic particle analysis. RSC Publishing.
- Vertex AI Search. (n.d.). Mass Spectrometry Analysis of Organ-Specific Cellular Extracts - Nanomized Organo Peptides: The Stability Study. Genesis Scientific Publications.
- Vertex AI Search. (n.d.). WO2020202205A1 - Process for the preparation of derivatives of 1,1-dialkylethane-1,2-diols as useful intermediates. Google Patents.
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Dimetallation of phenylacetylene. Selective ortho-substitution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. WO2020202205A1 - Process for the preparation of derivatives of 1,1-dialkylethane-1,2-diols as useful intermediates - Google Patents [patents.google.com]
- 4. Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. IR spectrum: Alkynes [quimicaorganica.org]
- 9. Novel mass spectrometry technology development for large organic particle analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. genesispub.org [genesispub.org]
- 11. rsc.org [rsc.org]
